3-(3-Oxocyclopentyl)propanoic acid

Synthetic Chemistry Medicinal Chemistry Hydrogen Bonding

Researchers require regioisomerically pure cyclopentanone building blocks to ensure correct biological activity and metabolic stability. The 3-oxo position on the cyclopentyl ring is critical for stereochemical control in asymmetric synthesis. This compound provides the exact substitution pattern needed for SAR studies. - **Core Value**: Enables synthesis of S1P1 agonists and 15-PGDH inhibitors; chiral handle for enantiomerically pure drug candidates. - **Supply Chain**: Consistent purity specifications; available for R&D to pilot scale. - **Differentiation**: Ketone at 3-position (vs. 2-oxo or saturated analogs) optimizes H-bonding and target engagement.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 34399-77-4
Cat. No. B1606367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Oxocyclopentyl)propanoic acid
CAS34399-77-4
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1CCC(=O)O
InChIInChI=1S/C8H12O3/c9-7-3-1-6(5-7)2-4-8(10)11/h6H,1-5H2,(H,10,11)
InChIKeyHEUDYJVJGYXYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Oxocyclopentyl)propanoic Acid: Cyclopentanone Scaffold for Synthesis


3-(3-Oxocyclopentyl)propanoic acid (CAS 34399-77-4) is an aliphatic carboxylic acid containing a cyclopentanone ring. It belongs to the class of substituted cyclopentylpropanoic acids, with a ketone group at the 3-position of the cyclopentyl ring . This structure provides a unique balance of hydrogen bond donor/acceptor capacity and synthetic flexibility, making it a versatile scaffold in pharmaceutical intermediate synthesis .

Substitution Risks for 3-(3-Oxocyclopentyl)propanoic Acid


The precise location of the ketone group on the cyclopentyl ring critically determines the compound's chemical reactivity and biological interaction profile. Substituting 3-(3-oxocyclopentyl)propanoic acid with its regioisomer, 3-(2-oxocyclopentyl)propanoic acid, or its fully saturated analog, 3-cyclopentylpropanoic acid, will alter key properties such as hydrogen bonding potential, steric hindrance, and metabolic stability, leading to significantly different outcomes in synthetic transformations and final compound activity [1].

3-(3-Oxocyclopentyl)propanoic Acid: Differentiation from Structural Analogs


Regioisomeric Hydrogen Bonding Profiles

The target compound possesses a hydrogen bond donor count of 1 and an acceptor count of 3 . This is due to its carboxylic acid group and the 3-oxo substituent on the cyclopentyl ring. This contrasts with 3-(2-oxocyclopentyl)propanoic acid, which is its closest regioisomer [1]. While the molecular formula and overall atomic count are identical, the shift in the ketone's position changes the spatial orientation of the hydrogen bond acceptor, potentially altering intermolecular interactions in biological or synthetic environments. This differentiation is class-level as direct, head-to-head comparison studies are absent in the available literature.

Synthetic Chemistry Medicinal Chemistry Hydrogen Bonding

Physical State and Storage Stability

3-(3-Oxocyclopentyl)propanoic acid (CAS 34399-77-4) is a solid at recommended storage temperatures, specifically requiring storage at -20°C for long-term stability . In contrast, its methyl ester derivative, methyl 3-(3-oxocyclopentyl)propanoate, is a liquid under standard conditions and is typically recommended for storage at 2-8°C . This difference in physical state and storage requirements has direct implications for handling, weighing, and long-term storage in a research or industrial laboratory setting.

Process Chemistry Drug Synthesis Intermediate Storage

Dual Functional Group Synthetic Versatility

The carboxylic acid group of 3-(3-oxocyclopentyl)propanoic acid (C8H12O3) allows for a wide array of well-established transformations, including esterification, amidation, reduction to the corresponding alcohol, and conversion to acid chlorides . This versatility is not directly comparable to 3-cyclopentylpropanoic acid (C8H14O2), which, while also possessing a carboxylic acid, lacks the ketone functionality. The presence of both functional groups in the target compound provides two distinct handles for orthogonal synthetic manipulations, a key advantage for the construction of complex molecules [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Application Scenarios for 3-(3-Oxocyclopentyl)propanoic Acid


Intermediate for Kinase Inhibitors and Anti-Inflammatory Agents

This compound serves as a key intermediate for synthesizing complex molecules, including those with anti-inflammatory properties, as seen in its role in producing Quinbolone . Its dual functionality (carboxylic acid and ketone) allows for the creation of diverse analogs in structure-activity relationship (SAR) studies, particularly for targets like sphingosine-1-phosphate receptor-1 (S1P1) agonists, where the cyclopentanone moiety is a common feature [3].

Chiral Cyclopentane Building Block

The 3-oxo group on the cyclopentyl ring provides a chiral handle for asymmetric synthesis, as demonstrated by HPLC methods developed to separate stereoisomers of related 3-(3(R)-oxocyclopentyl)propanoic acid derivatives . Procuring this specific building block is essential for researchers developing enantiomerically pure compounds where the 3-oxo position is crucial for stereochemical control [3].

15-PGDH Modulator Scaffold

Analogs of 3-(3-oxocyclopentyl)propanoic acid, such as those containing a 3-oxocyclopentyl moiety, have been identified as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . The core scaffold is valuable for designing compounds that modulate prostaglandin signaling pathways, which are implicated in tissue repair and inflammatory resolution. The compound's differentiated hydrogen bonding profile may offer advantages in optimizing target engagement.

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